2-Azaspiro[4.5]decan-4-ol
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Overview
Description
2-Azaspiro[4.5]decan-4-ol is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decan-4-ol can be achieved through various methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which undergoes a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decan-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Scientific Research Applications
2-Azaspiro[4.5]decan-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decan-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but includes an oxygen atom in the ring system.
2-azaspiro[4.5]decan-3-one:
Uniqueness
2-Azaspiro[4.5]decan-4-ol is unique due to its specific spirocyclic structure with a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-azaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C9H17NO/c11-8-6-10-7-9(8)4-2-1-3-5-9/h8,10-11H,1-7H2 |
InChI Key |
SITHWIIROGZVNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CNCC2O |
Origin of Product |
United States |
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